Potent and Competitive 5-HT6 Receptor Antagonism with Sub-Nanomolar Binding Affinity
NPS ALX Compound 4a demonstrates potent and competitive antagonism at the 5-HT6 receptor, with a binding affinity (Ki) of 0.2 nM and a functional IC50 of 7.2 nM in an adenylyl cyclase assay [1]. This potency profile places it among the higher-affinity 5-HT6 antagonists available, surpassing the binding affinity of the widely used tool compound SB-258585 (Ki = 8.9 nM) by approximately 44-fold .
| Evidence Dimension | 5-HT6 receptor binding affinity and functional antagonism |
|---|---|
| Target Compound Data | Ki = 0.2 nM; IC50 = 7.2 nM |
| Comparator Or Baseline | SB-258585: Ki = 8.9 nM |
| Quantified Difference | NPS ALX Compound 4a exhibits ~44-fold higher binding affinity than SB-258585 |
| Conditions | Radioligand binding assay and functional adenylyl cyclase assay in cells expressing human 5-HT6 receptor |
Why This Matters
Higher binding affinity enables the use of lower compound concentrations, reducing the risk of off-target effects and conserving valuable compound in long-term studies.
- [1] Isaac M, et al. 6-bicyclopiperazinyl-1-arylsulfonylindoles and 6-bicyclopiperidinyl-1-arylsulfonylindoles derivatives as novel, potent, and selective 5-HT6 receptor antagonists. Bioorg Med Chem Lett. 2000;10:1719. View Source
